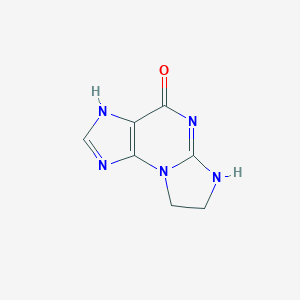

N(2),3-Ethanoguanine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N(2),3-Ethanoguanine, also known as this compound, is a useful research compound. Its molecular formula is C7H7N5O and its molecular weight is 177.16 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Purines - Purinones - Hypoxanthines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Formation and Detection of N(2),3-Ethanoguanine

This compound is formed when DNA is treated with alkylating agents such as N-(2-chloroethyl)-N-nitrosourea (CNU) and chloroacetaldehyde, which are known to induce DNA damage. This compound can be synthesized in vitro and detected through high-performance liquid chromatography (HPLC) and mass spectrometry techniques. The structural confirmation of this compound has been supported by nuclear magnetic resonance (NMR) spectroscopy, which indicates the attachment of an ethano bridge between the N2 and N3 positions of guanine .

Role in Carcinogenesis

The presence of this compound in DNA is associated with mutagenic effects, particularly G→A transitions during DNA replication. This misincorporation can lead to mutations that contribute to cancer development. Studies have shown that exposure to chloroacetaldehyde, a metabolite of vinyl chloride, results in the formation of this adduct, suggesting its relevance in understanding the mechanisms behind chemical carcinogenesis .

Implications in Cancer Therapy

This compound's formation from alkylating agents positions it as a potential target for enhancing the efficacy of chemotherapy. Research indicates that cells deficient in specific DNA repair pathways exhibit increased sensitivity to alkylating agents due to the accumulation of such adducts. This suggests that inhibiting DNA repair mechanisms could potentiate the cytotoxic effects of chemotherapeutic drugs like temozolomide and BCNU (1,3-bis(2-chloroethyl)-1-nitrosourea) .

Table 1: Summary of Chemotherapeutic Agents and Their Interaction with this compound

| Chemotherapeutic Agent | Mechanism | Effect on this compound |

|---|---|---|

| Temozolomide | Alkylation of DNA | Increased sensitivity in AAG-deficient cells |

| BCNU | Formation of O6-alkylguanine | Potentially enhanced by AGT inhibition |

| N-Methyl-N-nitrosourea | Induces DNA damage | Similar pathways as temozolomide |

Research Insights and Case Studies

Numerous studies have documented the formation and biological significance of this compound:

- Case Study on Vinyl Chloride Exposure : Research has shown that workers exposed to vinyl chloride exhibit elevated levels of this compound in their DNA, correlating with increased cancer risk .

- DNA Repair Mechanisms : Investigations into human carcinoma cells reveal that knockdown of 3-alkyladenine-DNA glycosylase (AAG) significantly increases cellular sensitivity to alkylating agents, indicating that targeting this pathway may enhance therapeutic outcomes .

Eigenschaften

CAS-Nummer |

126854-10-2 |

|---|---|

Molekularformel |

C7H7N5O |

Molekulargewicht |

177.16 g/mol |

IUPAC-Name |

3,6,7,8-tetrahydroimidazo[2,1-b]purin-4-one |

InChI |

InChI=1S/C7H7N5O/c13-6-4-5(10-3-9-4)12-2-1-8-7(12)11-6/h3H,1-2H2,(H,9,10)(H,8,11,13) |

InChI-Schlüssel |

SQOABKWCLWEBHA-UHFFFAOYSA-N |

SMILES |

C1CN2C3=C(C(=O)N=C2N1)NC=N3 |

Isomerische SMILES |

C1CN2C3=C(C(=O)NC2=N1)NC=N3 |

Kanonische SMILES |

C1CN2C3=C(C(=O)N=C2N1)NC=N3 |

Key on ui other cas no. |

126854-10-2 |

Synonyme |

N(2),3-ethanoguanine |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.